Melting Point and Crystallinity vs. 4,10-Dihydro Isomer
The target compound, the 1,4-dihydro-4-oxo isomer, exhibits a melting point over 50°C higher than its 4,10-dihydro analog, reflecting fundamentally different crystal lattice energies. This physical difference is the primary basis for their separation and purity verification during synthesis . The target compound's higher melting point indicates a more thermodynamically stable crystal form at room temperature, which is a critical quality attribute for solid-form procurement and formulation studies.
Comparator (4,10-dihydro): 160–161°C
Δ +51–52°C
| Evidence Dimension | Melting Point (Crystalline Solid) |
|---|---|
| Target Compound Data | 211-213°C (recrystallized from acetone) |
| Comparator Or Baseline | 10-Ethyl-4,10-dihydro-4-oxo-pyrimido[1,2-a]benzimidazole-3-carboxylic acid, ethyl ester: 160-161°C |
| Quantified Difference | Δ ~ +51-52°C |
| Conditions | Crystallization from acetone as described in US4072679, Example 1 |
Why This Matters
Differential melting point provides a robust, low-cost identity and purity test to ensure the correct regioisomer is procured, preventing isomeric cross-contamination in biological assays.
- [1] US Patent 4072679. Example 1. February 7, 1978. View Source
